Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)-
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Overview
Description
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- can be achieved through various methods. One common approach involves the multicomponent reaction of Meldrum’s acid, aromatic aldehydes, and 6-amino-1,3-dimethyluracil in the presence of Ag-TiO2 nanocomposites as a green heterogeneous catalyst in aqueous media . This method is efficient and environmentally friendly, providing excellent yields in a shorter reaction time.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts, such as Ag-TiO2, has been shown to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalytic systems
Mechanism of Action
The mechanism of action of pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Properties
CAS No. |
112734-97-1 |
---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(hydroxyamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N4O3/c1-12-7-6(5(11-16)3-4-10-7)8(14)13(2)9(12)15/h3-4,16H,1-2H3,(H,10,11) |
InChI Key |
RAYDAEQQDDEXLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NO |
Origin of Product |
United States |
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